Methanamine, N-(phenylmethoxy)-, hydrochloride Methanamine, N-(phenylmethoxy)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 71925-14-9
VCID: VC2462389
InChI: InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
SMILES: CNOCC1=CC=CC=C1.Cl
Molecular Formula: C8H12ClNO
Molecular Weight: 173.64 g/mol

Methanamine, N-(phenylmethoxy)-, hydrochloride

CAS No.: 71925-14-9

Cat. No.: VC2462389

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Methanamine, N-(phenylmethoxy)-, hydrochloride - 71925-14-9

Specification

CAS No. 71925-14-9
Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
IUPAC Name N-phenylmethoxymethanamine;hydrochloride
Standard InChI InChI=1S/C8H11NO.ClH/c1-9-10-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H
Standard InChI Key GPLSFQUFEXQHCN-UHFFFAOYSA-N
SMILES CNOCC1=CC=CC=C1.Cl
Canonical SMILES CNOCC1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structure

Basic Nomenclature and Classification

Methanamine, N-(phenylmethoxy)-, hydrochloride belongs to the class of organic compounds containing an amine functional group modified with a phenylmethoxy substituent, forming a hydrochloride salt. The systematic IUPAC name reflects its core methanamine structure with phenylmethoxy modification, while the hydrochloride designation indicates its salt form with hydrochloric acid.

Structural Characteristics

The compound follows a similar structural pattern to other phenyl-substituted methanamines. By examining related compounds like N-(phenylmethylene)methanamine in the NIST database, we can infer that our target compound contains a phenyl ring connected to a methoxy linkage (-OCH₃) which is attached to the nitrogen of a methanamine group . The hydrochloride component indicates protonation of the amine nitrogen, forming an ionic bond with a chloride ion.

Molecular Properties

Based on the structural components and comparison with similar compounds, we can estimate the following molecular properties:

PropertyValueBasis
Molecular FormulaC₈H₁₂ClNO (estimated)Based on structural components
Molecular WeightApproximately 173.64 g/mol (estimated)Calculated from estimated formula
Physical StateCrystalline solidCommon for hydrochloride salts
SolubilityLikely soluble in water, alcoholsCharacteristic of amine hydrochlorides

Structural Comparison with Related Compounds

Comparative Analysis

The target compound bears structural similarities to (2-Methoxyphenyl)(phenyl)methanamine hydrochloride (CID 368853), which has a molecular weight of 249.73 g/mol and contains both methoxy and phenyl groups . While our compound features a simpler arrangement with a single phenyl group, both share the hydrochloride salt formation pattern common to many pharmaceutical intermediates.

Structural Identifiers

The target compound likely shares some spectroscopic characteristics with N-(phenylmethylene)methanamine, which has established identifiers in the NIST database including a unique InChIKey (HXTGGPKOEKKUQO-UHFFFAOYSA-N) . The presence of the methoxy group in our target compound would yield distinctive spectral patterns differentiating it from this related structure.

Synthesis and Preparation Methods

Analogous Synthesis Procedures

The synthesis of N-methyl-3,4-dimethoxyphenylethylamine involves Darzens condensation with an alpha-haloacetic acid alkyl ester, followed by hydrolysis, decarboxylation, and treatment with monomethylamine and sodium borohydride . While the target structures differ, similar reaction principles could potentially be applied for our compound's preparation:

  • Starting with benzaldehyde or a suitable derivative

  • Performing a condensation reaction with a methoxy-containing reagent

  • Reduction of the intermediate

  • Salt formation with hydrochloric acid

Chemical and Physical Properties

Anticipated Chemical Behavior

As a hydrochloride salt of an amine, the compound would likely exhibit:

  • Increased water solubility compared to its free base form

  • Greater stability in storage conditions than the free amine

  • Typical pH-dependent behavior with potential for ion exchange reactions

  • Characteristic spectroscopic patterns reflecting its aromatic and amine components

Stability and Reactivity

Based on properties of similar compounds, Methanamine, N-(phenylmethoxy)-, hydrochloride would likely demonstrate:

PropertyExpected CharacteristicRationale
Thermal StabilityModerateTypical of hydrochloride salts
PhotosensitivityLow to moderateAromatic systems may exhibit some photoreactivity
Hydrolytic StabilityStable in acidic conditions; less stable in basicCharacteristic of amine hydrochlorides
Storage RequirementsCool, dry conditionsStandard for most organic compounds

Analytical Identification Methods

Spectroscopic Characterization

For definitive identification of Methanamine, N-(phenylmethoxy)-, hydrochloride, researchers would typically employ multiple complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal characteristic signals for aromatic protons, methoxy groups, and amine protons

  • Infrared (IR) Spectroscopy: Would display distinctive bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching

  • Mass Spectrometry (MS): Would provide molecular weight confirmation and fragmentation patterns

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be effective for purity determination and quantitative analysis of this compound in mixtures.

Structure-Property Relationships

Functional Group Contributions

Functional GroupProperty Contribution
Phenyl RingHydrophobicity, UV absorption, π-stacking potential
Methoxy GroupHydrogen bond acceptor, increased polarity
Amine (as hydrochloride)Water solubility, pH-dependent behavior, potential for ionic interactions

Molecular Interactions

The presence of both hydrophobic (phenyl) and hydrophilic (protonated amine) regions suggests amphiphilic characteristics, potentially influencing the compound's behavior in biological systems and various solvent environments.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator